N,3,5-trimethyladamantan-1-amine

Description

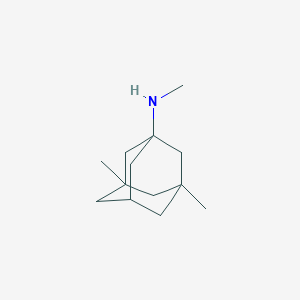

The compound N,3,5-trimethyladamantan-1-amine is a substituted adamantane derivative featuring a methyl group at the nitrogen (N-) position and additional methyl groups at the 3- and 5-positions of the adamantane core. Adamantane derivatives are notable for their rigid, diamondoid structure, which confers unique physicochemical and pharmacological properties, such as blood-brain barrier penetration and NMDA receptor modulation .

Properties

CAS No. |

41100-49-6 |

|---|---|

Molecular Formula |

C13H23N |

Molecular Weight |

193.33 g/mol |

IUPAC Name |

N,3,5-trimethyladamantan-1-amine |

InChI |

InChI=1S/C13H23N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10,14H,4-9H2,1-3H3 |

InChI Key |

FQPYRWAIWQNTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NC)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Overview

- The synthesis usually begins with adamantane or 1,3-dimethyladamantane as the base hydrocarbon scaffold.

- Introduction of methyl groups at the 3 and 5 positions is achieved by selective alkylation or halogenation followed by substitution.

- The amino group at the 1-position is introduced via halogenation followed by amination or via formamide intermediates.

Halogenation and Amination Route

- Halogenation: 1,3-dimethyladamantane is selectively halogenated (e.g., brominated) at the 1-position using bromine or N-bromosuccinimide under controlled conditions (0°C to room temperature) to yield 1-bromo-3,5-dimethyladamantane.

- Amination: The halogenated intermediate is reacted with ammonia, amine sources, or formamide under acidic or basic conditions to substitute the halogen with an amino group. For example, treatment with formamide followed by hydrolysis yields the 1-amino derivative.

- Hydrolysis: Basic or acidic hydrolysis of formamido intermediates leads to the formation of the free amine.

Alkylation and Reduction Route

- Alkylation of adamantane derivatives with methylating agents under acidic conditions can introduce methyl groups at the 3, 5, and 7 positions.

- Subsequent amination is carried out by reaction with ammonia or amine sources under elevated temperature and pressure.

- Reduction steps may be involved to convert amides or nitriles to amines.

Industrial Scale Considerations

- Industrial synthesis optimizes reaction times, temperatures, and purification steps to maximize yield and purity.

- Continuous flow reactors and crystallization or chromatographic purification are employed.

- Formation of hydrochloride salts is common to improve stability and handling.

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 1,3-Dimethyladamantane + Br2 (or NBS), 0°C | 1-Bromo-3,5-dimethyladamantane | Selective halogenation |

| 2 | 1-Bromo-3,5-dimethyladamantane + formamide, acid | 1-Formamido-3,5-dimethyladamantane | Nucleophilic substitution |

| 3 | Hydrolysis with 37% HCl, reflux 3 hours | 1-Amino-3,5-dimethyladamantane | Conversion to free amine |

| 4 | Treatment with HCl | 1-Amino-3,5-dimethyladamantane hydrochloride | Salt formation for isolation |

Note: For N,3,5-trimethyladamantan-1-amine, an additional methylation step at the nitrogen or on the adamantane cage may be required depending on the target substitution pattern.

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Halogenation | Br2, NBS, acidic or neutral media, 0–25°C | Selective halogenation at adamantane positions |

| Amination | Ammonia, formamide, acid/base catalysis, reflux | Introduction of amino group at halogenated site |

| Hydrolysis | Acidic (HCl) or basic (NaOH) hydrolysis | Conversion of formamido to amino group |

| Alkylation | Methylating agents (e.g., methyl iodide), acid | Introduction of methyl groups on adamantane |

| Reduction | LiAlH4, NaBH4 | Reduction of amides/nitriles to amines |

- NMR Spectroscopy: Characteristic adamantane cage protons appear between δ 1.5–2.5 ppm; methyl groups show singlets near δ 0.8–1.2 ppm; amine protons may be broad signals.

- Mass Spectrometry: Molecular ion peaks consistent with C13H23N (m/z 193).

- IR Spectroscopy: C-N stretching vibrations near 1100 cm⁻¹; absence of halogen or formamide peaks after hydrolysis.

- Chromatography: Purity assessed by HPLC or column chromatography.

- The preparation of this compound is well-established through halogenation-aminolysis sequences starting from methylated adamantane derivatives.

- Control of regioselectivity during halogenation and methylation steps is critical to obtain the desired substitution pattern.

- Formamide-mediated amination followed by hydrolysis is a reliable method to introduce the amino group at the 1-position.

- Industrial processes emphasize high purity and yield, often isolating the hydrochloride salt for stability.

- Further research could optimize catalytic methods for direct amination or methylation to reduce steps and improve sustainability.

- Biological activity studies of this compound and analogs suggest potential in neuroprotective and antiviral applications, warranting continued synthetic and pharmacological investigation.

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Halogenation + Formamide Amination | 1,3-Dimethyladamantane | Br2/NBS, formamide, HCl | 0°C to reflux, acidic/basic | High regioselectivity | Multi-step, requires careful control |

| Alkylation + Amination | Adamantane or derivatives | Methyl iodide, ammonia | Acidic conditions, elevated T | Direct methyl introduction | Possible over-alkylation |

| Reduction of Amides/Nitriles | Amide or nitrile intermediates | LiAlH4, NaBH4 | Anhydrous, inert atmosphere | Efficient amine formation | Sensitive reagents |

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyladamantan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the amine to its corresponding amine hydride.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with alkyl halides, forming substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Amine hydrides.

Substitution: Substituted amines.

Scientific Research Applications

Scientific Applications of 3,5,7-Trimethyladamantan-1-amine Hydrochloride

3,5,7-Trimethyladamantan-1-amine hydrochloride is a chemical compound derived from adamantane, a hydrocarbon known for its rigid, cage-like structure. It has a molecular formula of . This compound is utilized as a reference standard in pharmaceutical research and has applications in various scientific fields.

Preparation Methods

The synthesis of 3,5,7-Trimethyladamantan-1-amine hydrochloride typically involves the alkylation of adamantane derivatives followed by amination and subsequent hydrochloride salt formation.

Synthetic Routes and Reaction Conditions:

- Alkylation: Adamantane is alkylated using methylating agents under acidic conditions to introduce methyl groups at the 3, 5, and 7 positions.

- Amination: The resulting trimethyladamantane is then subjected to amination using ammonia or amine sources under high pressure and temperature.

- Hydrochloride Formation: The amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production of this compound follows similar synthetic routes but on a larger scale, using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

- Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions can convert the amine group to other functional groups like alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

- Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

- Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

- Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates, polar aprotic solvents.

Major Products:

- Oxidation: Ketones, carboxylic acids.

- Reduction: Alcohols, hydrocarbons.

- Substitution: Various substituted adamantane derivatives.

Applications in Scientific Research

3,5,7-Trimethyladamantan-1-amine hydrochloride has a wide range of applications in scientific research:

- Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

- Biology: It is studied for its potential biological activities, including antiviral and neuroprotective effects.

- Medicine: It is investigated for its potential use in treating neurological disorders due to its structural similarity to memantine, a drug used in Alzheimer’s disease.

- Industry: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.

Biological Activities

3,5,7-Trimethyladamantan-1-amine hydrochloride (TMAH) is characterized by its unique molecular structure and potential biological activities. TMAH has garnered interest in pharmacological research due to its neuroprotective and antiviral properties.

TMAH is believed to interact with neurotransmitter systems in the brain, particularly as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This action is similar to that of memantine, a drug used in Alzheimer's disease treatment. By modulating synaptic transmission, TMAH may provide neuroprotective effects, potentially mitigating neuronal damage associated with excitotoxicity.

TMAH has been studied for various biological activities:

- Neuroprotective Effects: Research indicates that TMAH can protect neurons from excitotoxicity and oxidative stress. In vitro studies demonstrated that TMAH reduced cell death in neuronal cultures exposed to glutamate toxicity.

- Antiviral Properties: Preliminary studies suggest that TMAH exhibits antiviral activity against certain viruses, although specific mechanisms remain to be fully elucidated.

- Potential Use in Neurological Disorders: Due to its structural similarity to memantine, TMAH is being investigated for its potential application in treating Alzheimer's disease and other neurodegenerative disorders.

Case Studies

- Neuroprotection Study: A study conducted on cultured rat cortical neurons showed that TMAH significantly decreased neuronal death induced by glutamate exposure. The results indicated a dose-dependent protective effect, suggesting its potential as a therapeutic agent in excitotoxic conditions.

- Antiviral Activity Assessment: In vitro assays evaluated the antiviral efficacy of TMAH against influenza virus strains. Results indicated a reduction in viral replication rates, warranting further exploration into its mechanism and potential clinical applications.

- Pharmacokinetic Studies: Research on the pharmacokinetics of TMAH revealed favorable absorption characteristics and bioavailability profiles, supporting its development as a therapeutic candidate.

Mechanism of Action

The mechanism of action of N,3,5-trimethyladamantan-1-amine involves its interaction with specific molecular targets. In the context of neurological applications, it acts as an antagonist of N-methyl-D-aspartate (NMDA) receptors. By binding to these receptors, it modulates the activity of glutamate, a neurotransmitter involved in synaptic transmission. This modulation helps in maintaining optimal levels of NMDA receptor activity, which is crucial for cognitive functions .

Comparison with Similar Compounds

Memantine (3,5-Dimethyladamantan-1-amine)

Molecular Formula : C₁₂H₂₁N

Molecular Weight : 179.30 g/mol

Key Features :

- Substitutions: Methyl groups at 3- and 5-positions; amine at 1-position.

- Pharmacological Role: Non-competitive NMDA receptor antagonist used in Alzheimer’s disease .

- Clinical Relevance : Approved for dementia treatment due to its neuroprotective effects and tolerability .

- Synthesis : Derived from adamantane via alkylation and amination steps .

Comparison: Unlike N,3,5-trimethyladamantan-1-amine, Memantine lacks the N-methyl substitution.

3,5,7-Trimethyladamantan-1-amine

Molecular Formula : C₁₃H₂₃N

Molecular Weight : 193.33 g/mol

Key Features :

- Substitutions: Methyl groups at 3-, 5-, and 7-positions; amine at 1-position.

- Physicochemical Properties : Higher molecular weight (193.33 vs. Memantine’s 179.30) and density (1.039 g/cm³) suggest increased lipophilicity, which may alter pharmacokinetics .

Comparison : The additional 7-methyl group in this isomer introduces conformational rigidity, possibly affecting receptor interaction compared to This compound.

N-(3,5-Dimethyladamantan-1-yl)acetamide

Molecular Formula: C₁₃H₂₁NO Molecular Weight: 207.31 g/mol Key Features:

- Substitutions: Acetamide group at the 1-position; methyl groups at 3- and 5-positions.

- Applications : Used in life sciences research as a modified Memantine derivative with enhanced metabolic stability .

Comparison : The acetamide group differentiates this compound from This compound, which retains a primary amine.

N-(3,5-Dimethyladamantan-1-yl)formamide

Molecular Formula: C₁₃H₂₁NO Molecular Weight: 207.31 g/mol Key Features:

- Substitutions: Formamide group at 1-position; methyl groups at 3- and 5-positions.

- Role : Intermediate in Memantine synthesis; certified reference material in pharmaceutical quality control .

Comparison : The formamide group may act as a prodrug, requiring hydrolysis to release the active amine, unlike This compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Impact of Methyl Substitutions :

- Increasing methyl groups (e.g., 3,5,7-trimethyl vs. 3,5-dimethyl) enhances lipophilicity but may reduce solubility. This trade-off influences bioavailability and tissue distribution .

- N-methylation (hypothetical in This compound) could sterically hinder receptor binding compared to Memantine, altering therapeutic efficacy .

Functional Group Modifications :

- Acetamide or formamide derivatives exhibit altered pharmacokinetics, such as prolonged half-life, but require metabolic activation for NMDA antagonism .

Q & A

Basic: What are the optimal synthetic routes for N,3,5-trimethyladamantan-1-amine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves alkylation of adamantane derivatives using methylating agents (e.g., methyl iodide) under controlled conditions. Key steps include:

- Catalyst Selection : Use Lewis acids like AlCl₃ or BF₃ to facilitate adamantane functionalization.

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions.

- Purification : Crystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>98%) .

- Analytical Validation : Confirm product identity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C in CDCl₃) .

Basic: What are the recommended storage and handling protocols for this compound to ensure stability?

Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability exceeds 5 years under these conditions .

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact; wash thoroughly post-handling .

- Decontamination : Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced: How can researchers resolve discrepancies in NMR spectroscopic data for this compound derivatives?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- High-Field NMR : Use 600+ MHz instruments to resolve overlapping signals.

- Deuterated Solvents : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts.

- Computational Validation : Employ density functional theory (DFT) to predict chemical shifts (e.g., using Gaussian 16) and cross-reference with experimental data .

- Crystallographic Cross-Check : Validate assignments via X-ray diffraction (SHELX refinement) to confirm molecular geometry .

Advanced: What crystallographic refinement strategies are recommended for determining the structure of this compound using SHELX software?

Answer:

- Data Collection : Use high-resolution (≤0.8 Å) X-ray data to resolve adamantane ring symmetry.

- Refinement in SHELXL : Apply restraints for methyl group disorder and anisotropic displacement parameters. Use the TWIN command for handling twinned crystals .

- Validation Tools : Check geometry with PLATON and refine hydrogen positions using riding models.

- Case Study : For related adamantane derivatives, SHELX achieved R-factors <5% with iterative cycles of least-squares refinement .

Basic: Which analytical techniques are most effective for purity assessment of this compound?

Answer:

- HPLC : Use a C18 column (4.6 × 150 mm) with UV detection at 220 nm. Mobile phase: 70:30 acetonitrile/water (0.1% TFA) .

- GC-MS : Capillary column (DB-5MS), splitless injection, and EI ionization for trace impurity detection .

- Melting Point Analysis : Compare observed mp (e.g., 145–147°C) to literature values to confirm purity.

- Reference Standards : Cross-validate against certified reference materials (CRMs) traceable to USP or ISO 17034 standards .

Advanced: How can computational modeling be validated against experimental data for thermodynamic properties of this compound?

Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level. Compute enthalpy of formation (ΔfH°gas) and compare to experimental values from calorimetry .

- Statistical Analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed vibrational spectra (IR/Raman).

- Solubility Prediction : Use COSMO-RS models to estimate solubility in organic solvents and validate via experimental saturation curves .

Notes on Methodology and Citations

- Structural Analysis : SHELX software remains the gold standard for small-molecule crystallography, particularly for rigid adamantane frameworks .

- Safety Protocols : Adhere to ISO/IEC 17025 guidelines for handling hazardous intermediates, emphasizing institutional risk assessments .

- Data Reproducibility : Use CRMs and validated chromatographic methods to ensure inter-laboratory consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.